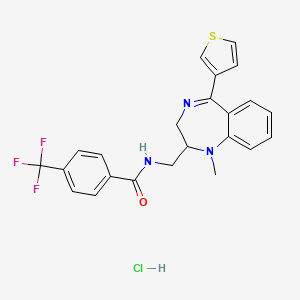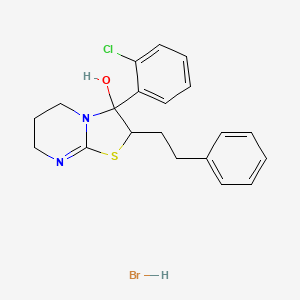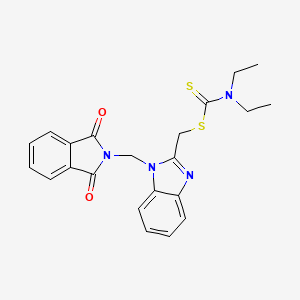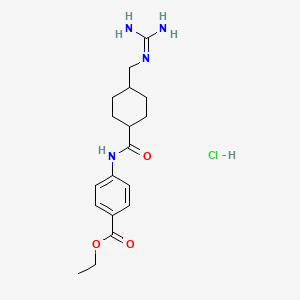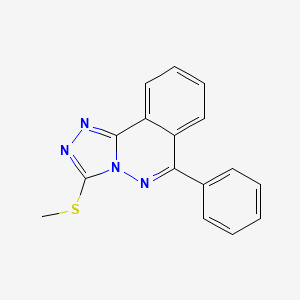
1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a phthalazine moiety, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- typically involves the reaction of 1,2,4-triazole derivatives with phthalazine derivatives under specific conditions. One common method involves the use of 1-(2H)-phthalazinone and (1-methyl-3-oxo-3-phenyl-1-propenyl)hydrazone as starting materials . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Analyse Chemischer Reaktionen
1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: The compound has shown activity against various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- can be compared with other similar compounds such as:
1,2,4-Triazolo(4,3-a)pyrazine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
3-Methyl-1,2,4-triazolo(3,4-a)phthalazine monohydrate: This compound has similar structural features but differs in its substituents, leading to variations in its biological activity.
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazolophthalazine derivatives.
Eigenschaften
CAS-Nummer |
87540-84-9 |
|---|---|
Molekularformel |
C16H12N4S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
3-methylsulfanyl-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C16H12N4S/c1-21-16-18-17-15-13-10-6-5-9-12(13)14(19-20(15)16)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI-Schlüssel |
ANYDHLGPGKEJLY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






